molecular formula C21H23ClN2O3 B2564342 (E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2035022-53-6

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2564342
CAS No.: 2035022-53-6
M. Wt: 386.88
InChI Key: LUMVCFIEWXUPNA-BQYQJAHWSA-N
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Description

(E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Conformational Studies

Research has explored the stereochemistry and conformation of compounds closely related to the one . For instance, the conformational study of 3t,5t-Dimethyl-N-nitroso-2r,6c-bis(o-chlorophenyl) piperidin-4-one oxime and similar compounds using NMR spectra reveals that these compounds predominantly exist in boat conformations. This implies potential applications in understanding molecular interactions and stability, particularly for molecules with complex stereochemistry (Muthukumaran et al., 2019).

Molecular Structure Analysis

Another study focused on the synthesis and molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, highlighting the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures. This research could guide the development of new compounds with tailored properties for specific applications, such as materials science or drug design (Khan et al., 2013).

Pharmacological Applications

While focusing on the exclusion of direct pharmacological effects, it's noteworthy to mention studies on related compounds that elucidate mechanisms of action at a molecular level, which could be indirectly relevant for understanding the applications of "(E)-4-((1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" in scientific research. For example, the pharmacological profile of a novel orally active inducible nitric oxide synthase inhibitor showcases the compound's impact on NO production, providing insights into its potential therapeutic implications (Chida et al., 2005).

Synthesis and Copolymerization

The synthesis and styrene copolymerization of novel ring-substituted isobutyl phenylcyanoacrylates, including research on compounds with structural similarities, demonstrate applications in materials science, particularly in the development of new polymers with specific properties. Such studies are crucial for advancing materials engineering and designing compounds with unique physical or chemical characteristics (Abuelroos et al., 2020).

Antioxidant Potency

Lastly, the synthesis, NMR study, and antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one showcase the potential applications of related compounds in understanding antioxidant mechanisms and developing new antioxidants. This research could have implications for pharmaceuticals, nutraceuticals, and food preservation (Dineshkumar & Parthiban, 2022).

Properties

IUPAC Name

4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-15-13-18(14-21(26)23(15)2)27-17-9-11-24(12-10-17)20(25)8-7-16-5-3-4-6-19(16)22/h3-8,13-14,17H,9-12H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMVCFIEWXUPNA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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